Isobutylcarbamic acid
Description
Isobutylcarbamic acid is a carbamic acid derivative characterized by an isobutyl group (–CH₂CH(CH₃)₂) attached to the carbamic acid (–NH–COOH) backbone. Carbamic acids and their esters (carbamates) are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability profiles. While specific physicochemical data for this compound are scarce in publicly available literature, its structural analogs and derivatives are well-documented, particularly in applications such as prodrug design and enzyme inhibition .
Properties
CAS No. |
69777-52-2 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-methylpropylcarbamic acid |
InChI |
InChI=1S/C5H11NO2/c1-4(2)3-6-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
InChI Key |
PFDJIMKTGBPMEC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)O |
Canonical SMILES |
CC(C)CNC(=O)O |
Other CAS No. |
69777-52-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Isobutylcarbamic acid belongs to the carbamate class, which includes compounds with varying alkyl, aryl, or heterocyclic substituents. Below is a comparative analysis with key analogs:
Table 1: Key Carbamate Compounds and Their Properties
Key Observations:
- Steric Effects : tert-Butyl carbamates exhibit superior stability due to steric protection of the carbamate group, whereas this compound’s linear chain may reduce resistance to nucleophilic attack .
Research Findings and Data Gaps
- Thermal Stability : Phenyl carbamates decompose at ~200°C, whereas this compound likely degrades at lower temperatures due to weaker steric shielding.
- Biological Activity : Carbamates with bulky substituents (e.g., tert-butyl) show lower acute toxicity compared to linear analogs, a critical consideration for drug design .
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